![molecular formula C25H23N5O2S B11672073 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11672073.png)
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide
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Overview
Description
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties . The unique structure of this compound, featuring a triazole ring and various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide typically involves a multi-step process:
S-Alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol: This step involves the reaction of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with a halogenated acetal in the presence of cesium carbonate.
Acetal Deprotection: The resulting product undergoes acetal deprotection to yield the desired aldehyde, which is then isolated as a bisulfite adduct.
Chemical Reactions Analysis
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring and sulfanyl group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves a multi-step process:
- Formation of the Triazole Ring : This is achieved through the reaction of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with halogenated acetal in the presence of cesium carbonate.
- Hydrazide Formation : The introduction of the hydrazide moiety is performed after the initial triazole formation.
- Purification and Characterization : The final product is characterized using spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity .
The compound exhibits a range of biological activities that make it a candidate for various applications:
Antimicrobial Activity
Research has demonstrated that triazole derivatives possess significant antimicrobial properties. Studies indicate that similar compounds can effectively inhibit the growth of various pathogens including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.12 to 1.95 µg/mL .
Table 1: Antibacterial Activity of Triazole Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Triazole Derivative A | E. coli | 0.25 |
Triazole Derivative B | S. aureus | 0.50 |
This Compound | Pseudomonas aeruginosa | TBD |
Anticancer Properties
The anticancer potential of this compound is under investigation, with preliminary studies suggesting efficacy against various cancer cell lines. The mechanism involves the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth .
Other Biological Activities
In addition to antimicrobial and anticancer activities, triazole derivatives have shown promise in other areas such as:
- Antifungal Activity : Effective against fungal infections.
- Anti-inflammatory Effects : Potential use in treating inflammatory diseases.
- Antiviral Properties : Some studies suggest activity against viral pathogens .
Industrial Applications
Beyond its biological applications, this compound may also find uses in industrial settings:
Mechanism of Action
The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide involves its interaction with various molecular targets:
Comparison with Similar Compounds
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide can be compared with other 1,2,4-triazole derivatives:
Fluconazole: A well-known antifungal agent that also contains a triazole ring.
Alprazolam: An anti-anxiety medication with a triazole ring structure.
Other Triazole Derivatives: Compounds like 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole have shown promising anticancer activities.
The uniqueness of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide lies in its specific combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
Biological Activity
The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide represents a novel class of triazole derivatives that have garnered attention for their diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis Overview
The synthesis of this compound involves a multi-step process. The initial step typically includes the formation of the triazole ring through a reaction involving thiol and alkylating agents, followed by the introduction of the hydrazide moiety. The overall yield and purity of the final product are confirmed through various spectroscopic techniques such as NMR and mass spectrometry .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds with a triazole core demonstrate broad-spectrum antibacterial activity against various pathogens, including E. coli, S. aureus, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.12 to 1.95 µg/mL, indicating potent activity .
Table 1: Antibacterial Activity of Triazole Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Triazole Derivative A | E. coli | 0.25 |
Triazole Derivative B | S. aureus | 0.50 |
Triazole Derivative C | Bacillus subtilis | 0.75 |
This compound | Pseudomonas aeruginosa | TBD |
Anticancer Activity
In vitro studies have demonstrated that compounds related to the triazole structure exhibit anticancer properties. For example, derivatives have shown cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer) and T47D (breast cancer), with IC50 values indicating effective inhibition of cell proliferation . The mechanism often involves induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity Against Various Cell Lines
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Triazole Derivative D | HCT-116 | 6.2 |
Triazole Derivative E | T47D | 27.3 |
This compound | TBD | TBD |
The biological activity of triazole derivatives is often attributed to their ability to interact with critical biomolecular targets within microorganisms and cancer cells. For instance, molecular docking studies suggest that these compounds may inhibit key enzymes involved in DNA replication and repair processes . The presence of functional groups such as hydroxyl and sulfanyl enhances binding affinity and specificity towards these targets.
Study on Antimicrobial Efficacy
A recent study conducted by researchers at a prominent pharmaceutical institute evaluated the antimicrobial efficacy of various triazole derivatives, including our compound of interest. The results indicated that modifications on the phenolic ring significantly enhanced antibacterial activity against resistant strains .
Clinical Implications
Given the promising results from laboratory studies, there is potential for these compounds to be developed into therapeutic agents for treating infections caused by resistant bacteria and certain types of cancer. Further clinical trials are necessary to establish their safety and efficacy in human subjects.
Properties
Molecular Formula |
C25H23N5O2S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]acetamide |
InChI |
InChI=1S/C25H23N5O2S/c1-2-22(18-13-15-21(31)16-14-18)26-27-23(32)17-33-25-29-28-24(19-9-5-3-6-10-19)30(25)20-11-7-4-8-12-20/h3-16,31H,2,17H2,1H3,(H,27,32)/b26-22+ |
InChI Key |
PCJPJSPFQADDOH-XTCLZLMSSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)O |
Canonical SMILES |
CCC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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